molecular formula C20H21N3O B213540 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide

Numéro de catalogue B213540
Poids moléculaire: 319.4 g/mol
Clé InChI: DFDWBRJQQRXMJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM is a selective sigma-1 receptor agonist, which means that it can selectively bind to and activate the sigma-1 receptor in the body. The sigma-1 receptor is a protein that is found in various tissues and organs, including the brain, and is involved in several physiological processes, including pain perception, memory, and neuronal survival.

Mécanisme D'action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide involves the activation of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including protein folding, calcium signaling, and mitochondrial function. The activation of the sigma-1 receptor by N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide can lead to the modulation of various signaling pathways and the enhancement of neuronal survival and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide are primarily mediated by the activation of the sigma-1 receptor. Some of the notable effects include:
1. Modulation of Calcium Signaling: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide can modulate the activity of certain calcium channels and transporters, which are involved in various cellular processes, including neurotransmitter release and neuronal excitability.
2. Enhancement of Mitochondrial Function: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide can enhance mitochondrial function by promoting the production of ATP, reducing oxidative stress, and improving mitochondrial membrane potential.
3. Modulation of Neurotransmitter Release: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide can modulate the activity of certain neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in various physiological processes, including mood regulation, pain perception, and memory.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide in lab experiments include its high selectivity for the sigma-1 receptor, its well-established synthesis method, and its potential therapeutic applications in various diseases and conditions. However, some of the limitations of using N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide in lab experiments include its relatively low potency compared to other sigma-1 receptor agonists, its limited solubility in water, and its potential toxicity at high doses.

Orientations Futures

There are several future directions for research on N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide, including:
1. Development of Novel Analogues: The synthesis of novel analogues of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide with improved potency and selectivity for the sigma-1 receptor could lead to the development of more effective therapeutic agents.
2. Clinical Trials: The conduct of clinical trials to evaluate the safety and efficacy of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide in humans could provide valuable insights into its potential therapeutic applications.
3. Mechanistic Studies: Further mechanistic studies on the sigma-1 receptor and its interaction with N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide could provide a better understanding of the underlying cellular processes involved in its therapeutic effects.
4. Drug Delivery Systems: The development of novel drug delivery systems for N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide could improve its solubility, bioavailability, and targeted delivery to specific tissues and organs.
In conclusion, N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its selective sigma-1 receptor agonist properties make it a promising candidate for the treatment of various diseases and conditions, including neurodegenerative diseases, pain, depression, and anxiety. Further research on N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide and its analogues could lead to the development of more effective therapeutic agents and a better understanding of the underlying cellular processes involved in its therapeutic effects.

Méthodes De Synthèse

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide involves the reaction of 4-bromo-N-methylbiphenyl-4-carboxamide with 1-ethyl-1H-pyrazole in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction and yields N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide as a white solid.

Applications De Recherche Scientifique

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. Some of the notable research areas include:
1. Neuroprotection: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. It is believed that the activation of the sigma-1 receptor by N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide can enhance neuronal survival and protect against oxidative stress and inflammation.
2. Pain Management: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide has been shown to have analgesic effects in various animal models of pain. It is believed that the activation of the sigma-1 receptor by N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide can modulate pain perception and reduce pain sensitivity.
3. Depression and Anxiety: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide has been shown to have antidepressant and anxiolytic effects in various animal models of depression and anxiety. It is believed that the activation of the sigma-1 receptor by N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide can modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.

Propriétés

Nom du produit

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide

Formule moléculaire

C20H21N3O

Poids moléculaire

319.4 g/mol

Nom IUPAC

N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-4-phenylbenzamide

InChI

InChI=1S/C20H21N3O/c1-3-23-15-16(13-21-23)14-22(2)20(24)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-13,15H,3,14H2,1-2H3

Clé InChI

DFDWBRJQQRXMJA-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

SMILES canonique

CCN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.